molecular formula C17H16N4O5 B5311696 4-hydroxy-N-[(Z)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide

4-hydroxy-N-[(Z)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide

Cat. No.: B5311696
M. Wt: 356.33 g/mol
InChI Key: VJUABSUUHAFFFR-ODLFYWEKSA-N
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Description

4-hydroxy-N-[(Z)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy group, a nitroanilino group, and a benzamide moiety. Its molecular formula is C17H15N3O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(Z)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide typically involves multiple steps. One common method is the condensation reaction between 4-hydroxybenzamide and 4-nitroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(Z)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 4-amino-N-[(Z)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-hydroxy-N-[(Z)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(Z)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(4-methoxyphenyl)benzamide
  • 4-hydroxy-N-(2-methoxyphenyl)benzamide
  • 4-hydroxy-2-quinolones

Uniqueness

4-hydroxy-N-[(Z)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays .

Properties

IUPAC Name

4-hydroxy-N-[(Z)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-11(19-20-17(24)12-2-8-15(22)9-3-12)10-16(23)18-13-4-6-14(7-5-13)21(25)26/h2-9,22H,10H2,1H3,(H,18,23)(H,20,24)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUABSUUHAFFFR-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)O)/CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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